molecular formula C11H15N3O3 B1586655 [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol CAS No. 419542-61-3

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol

Cat. No. B1586655
CAS RN: 419542-61-3
M. Wt: 237.25 g/mol
InChI Key: JUHTWNDQTIGHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol, also known as NPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol exerts its pharmacological effects through the modulation of various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. It has been shown to act as a potent inhibitor of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters. [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has also been shown to enhance the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has also been shown to reduce oxidative stress and protect against neurotoxicity induced by various agents, including methamphetamine and MPTP.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol is its versatility in various research applications, including medicinal chemistry, drug discovery, and neuroscience. It has also been shown to exhibit potent activity against various diseases, making it a promising candidate for the development of new therapeutics. However, one of the main limitations of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol. One area of interest is the development of new [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol derivatives with improved solubility and pharmacological properties. Another area of interest is the study of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol's potential use as a neuroprotective agent in the treatment of various neurological disorders. Additionally, the role of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol in the regulation of neurotransmitter systems in the brain warrants further investigation. Overall, [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol represents a promising avenue for future research in the fields of medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has also been studied for its potential use as a neuroprotective agent and as a tool for studying the role of neurotransmitters in the brain.

properties

IUPAC Name

[1-(5-nitropyridin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-8-9-2-1-5-13(7-9)11-4-3-10(6-12-11)14(16)17/h3-4,6,9,15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHTWNDQTIGHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386336
Record name [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol

CAS RN

419542-61-3
Record name [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.